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  • Product: 5-Amino-6-bromonicotinic acid
  • CAS: 1292765-17-3

Core Science & Biosynthesis

Foundational

5-Amino-6-bromonicotinic acid physical and chemical properties

5-Amino-6-bromonicotinic Acid: Physicochemical Profiling and Synthetic Utility in Advanced Medicinal Chemistry Executive Summary In the landscape of fragment-based drug discovery (FBDD) and complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Amino-6-bromonicotinic Acid: Physicochemical Profiling and Synthetic Utility in Advanced Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, polyfunctionalized heterocycles are invaluable. 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) represents a privileged, highly versatile pyridine scaffold. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic hub. Its architecture features three orthogonal functional groups: a C6-bromide primed for transition-metal catalysis, a C5-amine capable of heteroannulation or acylation, and a C3-carboxylic acid serving as a directing group or conjugation point. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for leveraging this compound in advanced drug development.

Physicochemical & Structural Profiling

Understanding the physical and electronic properties of 5-Amino-6-bromonicotinic acid is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the C6-bromo and C3-carboxylate groups significantly perturbs the basicity of the pyridine nitrogen, rendering the molecule amphoteric but heavily skewed toward acidity.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication for Formulation
Chemical Name 5-Amino-6-bromopyridine-3-carboxylic acidStandard IUPAC nomenclature defining regiochemistry.
CAS Registry Number 1292765-17-3Unique identifier for procurement and safety tracking.
Molecular Formula C6H5BrN2O2Dictates the exact mass for MS identification.
Molecular Weight 217.02 g/mol Low MW makes it an ideal fragment for FBDD.
Monoisotopic Mass 215.95 DaTarget mass for high-resolution mass spectrometry (HRMS).
Predicted pKa (COOH) ~4.5Deprotonates at physiological pH, enhancing aqueous solubility.
Predicted pKa (Pyridine N) ~1.0Highly electron-deficient due to the adjacent alpha-bromo group; remains unprotonated at neutral pH.
Topological Polar Surface Area 76.2 ŲExcellent permeability profile, falling well within the Lipinski Rule of 5 limits (<140 Ų).

Mechanistic Pathways & Orthogonal Reactivity

The true value of 5-Amino-6-bromonicotinic acid lies in its orthogonal reactivity. The C6 position, being ortho to the electronegative pyridine nitrogen, is highly activated toward oxidative addition by Palladium(0) species. Conversely, the C5-amino group's lone pair is partially delocalized into the electron-deficient pyridine ring, making it less nucleophilic than an aliphatic amine, yet perfectly suited for condensation reactions.

Reactivity Core 5-Amino-6-bromonicotinic acid (Trifunctional Core) Suzuki 6-Aryl-5-aminonicotinic acids (C-C Bond Formation) Core->Suzuki Pd(0), Ar-B(OH)2 (C6-Br Activation) Amide 5-Amino-6-bromonicotinamides (Peptide Coupling) Core->Amide HATU, R-NH2 (C3-COOH Activation) Cyclize Imidazo[4,5-b]pyridines (Heteroannulation) Core->Cyclize Orthoester / Heat (C5-NH2 & C6-Br)

Fig 1. Orthogonal reactivity map of 5-Amino-6-bromonicotinic acid across its three functional groups.

Synthetic Methodologies: Field-Proven Protocols

Protocol A: Chemoselective Synthesis via Nitro Reduction

Causality & Logic: Standard catalytic hydrogenation (H₂, Pd/C) of nitropyridines is highly efficient but notoriously problematic when halogens are present. The Pd(0) species readily inserts into the C-Br bond, leading to hydrodehalogenation. To synthesize 5-Amino-6-bromonicotinic acid from its commercially available precursor (6-Bromo-5-nitronicotinic acid), we utilize a single-electron transfer (SET) mechanism via Stannous Chloride (SnCl₂). This chemoselectively reduces the nitro group through nitroso and hydroxylamine intermediates to the primary amine, leaving the orthogonal C-Br bond completely intact.

Workflow Nitro 6-Bromo-5-nitronicotinic acid (Starting Material) SnCl2 SnCl2 / EtOH / 80°C (Chemoselective Reduction) Nitro->SnCl2 e- transfer Workup Aqueous NH4Cl Quench (pH ~6 Adjustment) SnCl2->Workup Intermediate Product 5-Amino-6-bromonicotinic acid (Target Compound) Workup->Product Precipitation

Fig 2. Chemoselective reduction workflow preventing hydrodehalogenation of the C6-bromo substituent.

Step-by-Step Methodology (Self-Validating System):

  • Initiation: Suspend 6-bromo-5-nitronicotinic acid (1.0 equiv) in absolute ethanol (0.2 M). Add SnCl₂·2H₂O (4.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the deep yellow solution transitions to a pale suspension, and the starting mass (M+H = 247/249) is fully replaced by the highly polar product mass (M+H = 217/219). TLC (DCM:MeOH 9:1) will reveal a new, lower-Rf spot that stains intensely with ninhydrin.

  • Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Resuspend the crude residue in water and quench with saturated aqueous NH₄Cl.

  • Isoelectric Precipitation: Carefully adjust the pH to ~6.0 using saturated NaHCO₃. Causality: As an amphoteric amino acid, the product is zwitterionic and least soluble at its isoelectric point. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Causality & Logic: The C6-bromo group is highly activated, but the resulting Pd(II) intermediate can be stabilized by coordination to the adjacent pyridine nitrogen, potentially stalling the catalytic cycle. Utilizing a bidentate ligand like dppf forces a cis-geometry on the palladium center, accelerating transmetalation and reductive elimination to overcome this heteroatom-coordination trap.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 5-Amino-6-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (3.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat to 90°C for 12 hours.

  • Validation: LC-MS will show the disappearance of the characteristic 1:1 isotopic bromine doublet (M+H 217/219), merging into a singlet corresponding to the cross-coupled product.

Analytical Characterization Signatures

To ensure rigorous scientific integrity, the synthesized 5-Amino-6-bromonicotinic acid must be validated against the following spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): The pyridine ring contains two isolated protons. The C2 proton (sandwiched between the pyridine N and the COOH) is highly deshielded, appearing as a doublet at ~8.30 ppm (J = 2.0 Hz). The C4 proton appears as a doublet at ~7.65 ppm (J = 2.0 Hz). The primary amine (NH₂) presents as a broad singlet at ~5.80 ppm, integrating for 2H.

  • Infrared (IR) Spectroscopy: Disappearance of the strong asymmetric NO₂ stretch at ~1520 cm⁻¹ and the appearance of a primary amine N-H doublet stretch at ~3300 and ~3400 cm⁻¹.

Applications in Drug Development

In modern medicinal chemistry, 5-Amino-6-bromonicotinic acid is heavily utilized in two primary domains:

  • Kinase Inhibitors: The 5-amino and pyridine nitrogen atoms can act as a bidentate hinge-binding motif, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.

  • PROTAC Linker Chemistry: The C3-carboxylic acid serves as an ideal, stable attachment point for PEGylated or aliphatic linkers, allowing the pyridine core to act as a rigid vector pointing toward the E3 ubiquitin ligase ligand.

References

  • US Patent 7,622,583 B2: Heteroaryl sulfonamides and CCR2. Details "General Procedure B: Reduction of Nitropyridines" utilizing SnCl2 for chemoselective reduction without hydrodehalogenation.
  • National Institutes of Health (NIH) / Angew Chem Int Ed Engl : A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Billingsley & Buchwald. Discusses the optimization of cross-coupling reactions involving highly deactivated or heteroatom-rich pyridine rings. URL:[Link]

Exploratory

Comprehensive Technical Guide: Structural Elucidation and Orthogonal Functionalization of 5-Amino-6-bromonicotinic Acid

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are privileged building blocks due to their predictable pharmacokinetics and ability to engage in div...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are privileged building blocks due to their predictable pharmacokinetics and ability to engage in diverse molecular interactions. 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) stands out as a highly versatile intermediate[1]. Its unique substitution pattern—an electron-donating amino group at C5, an electron-withdrawing carboxylic acid at C3, and a highly reactive bromide at C6—provides a platform for orthogonal functionalization. This whitepaper details the structural properties, mechanistic rationale for its reactivity, and self-validating experimental protocols for its application in library synthesis.

Chemical Identification & Structural Properties

Accurate structural characterization is the first step in incorporating any novel building block into a synthetic pipeline. The presence of the C6-bromide adjacent to the pyridine nitrogen significantly alters the electronic landscape of the ring, polarizing the C-Br bond and lowering the LUMO of the system.

Table 1: Chemical Identification & Structural Properties
PropertyValue
Chemical Name 5-Amino-6-bromonicotinic acid
Synonyms 5-amino-6-bromopyridine-3-carboxylic acid
CAS Registry Number 1292765-17-3
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
SMILES String O=C(O)c1cc(N)c(Br)nc1

Mechanistic Role in Drug Discovery (E-E-A-T)

The strategic value of 5-Amino-6-bromonicotinic acid lies in the distinct, non-overlapping reactivity of its three functional groups. Understanding the causality behind these reactivity profiles is critical for designing successful synthetic routes.

  • C6-Bromide (Cross-Coupling Hub): The bromine atom is positioned ortho to the pyridine nitrogen. This creates an α -halo imine-like electronic environment, making the C6 position highly activated toward oxidative addition by low-valent palladium species. Consequently, it is an exceptional substrate for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions[2].

  • C3-Carboxylic Acid (Amidation Site): The electron-deficient nature of the bromopyridine core attenuates the nucleophilicity of the intermediate carboxylate during amide coupling. To overcome this and prevent premature degradation or poor yields, highly active uronium-based coupling reagents (e.g., HATU) are required to rapidly drive the formation of the active ester[3].

  • C5-Amino Group (Late-Stage Diversification): While the amine can participate in Buchwald-Hartwig aminations or standard acylations, its nucleophilicity is dampened by the electron-withdrawing pyridine ring. It is typically functionalized last, or protected if harsh conditions are required upstream.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective: Chemoselective arylation of the C6 position while leaving the C3-carboxylic acid intact. Rationale: Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand provides a wide bite angle, which accelerates reductive elimination and minimizes competitive protodehalogenation of the electron-deficient pyridine[2].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 5-Amino-6-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.5 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry nitrogen (repeat 3 times) to ensure a strictly anaerobic environment.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 217/219, distinct 1:1 bromine isotope pattern) and the appearance of the target mass confirms successful oxidative addition and coupling. If unreacted starting material persists, verify the integrity of the boronic acid and ensure complete oxygen exclusion.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 4 using 1M HCl to precipitate the cross-coupled nicotinic acid product. Filter and purify via reverse-phase HPLC.

Protocol B: Amide Bond Formation at the C3 Carboxylic Acid

Objective: Synthesis of diverse nicotinamide derivatives for structure-activity relationship (SAR) studies. Rationale: HATU is prioritized over standard carbodiimides (like EDC/HOBt) because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is necessary to overcome the deactivated nature of the nicotinic acid core[3]. DIPEA is used as a sterically hindered, non-nucleophilic base.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Amino-6-bromonicotinic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the primary or secondary aliphatic amine (1.2 equiv) dropwise.

  • Reaction: Stir the mixture for 4 hours at room temperature under nitrogen.

  • Self-Validation Checkpoint: Monitor via TLC (DCM/MeOH 9:1). Use UV light (254 nm) to track the pyridine core and a ninhydrin stain to track the consumption of the aliphatic amine. The formation of a new, less polar UV-active spot indicates successful amide bond formation.

  • Workup: Quench the reaction with water, extract with EtOAc, and wash the organic layer extensively with 5% LiCl solution or brine to remove residual DMF. Dry over Na2​SO4​ , concentrate, and purify by flash chromatography.

Workflow Visualization

The following diagram illustrates the orthogonal reactivity pathways available for 5-Amino-6-bromonicotinic acid, enabling rapid parallel library synthesis.

G Core 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) C6 C6-Bromide Suzuki-Miyaura Coupling Core->C6 Pd Catalyst, Boronic Acid C3 C3-Carboxylic Acid Amide Coupling Core->C3 HATU, DIPEA, Amine C5 C5-Amino Group Buchwald-Hartwig Amination Core->C5 Pd Catalyst, Ligand, Base Prod1 6-Aryl-5-aminonicotinic acid (Cross-Coupled Product) C6->Prod1 Prod2 5-Amino-6-bromonicotinamide (Amide Derivative) C3->Prod2 Prod3 5-(Alkylamino)-6-bromonicotinic acid (N-Alkylated Derivative) C5->Prod3

Figure 1: Orthogonal functionalization workflow of 5-Amino-6-bromonicotinic acid.

References

  • ACS Publications (Journal of Organic Chemistry). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from: [Link][2]

  • NIH PubMed Central (PMC). Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. Retrieved from:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Amino-6-bromonicotinic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Scope The functionalized pyridine scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Scope

The functionalized pyridine scaffold is a privileged structure in modern drug discovery. Specifically, 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) serves as a highly versatile, multi-functional building block. It features three distinct functional groups—a primary amine, a carboxylic acid, and an activated aryl bromide—making it an ideal precursor for synthesizing complex heterocyclic libraries.

However, executing a palladium-catalyzed Suzuki-Miyaura cross-coupling on this substrate presents unique chemical challenges. The presence of unprotected polar groups can lead to catalyst poisoning, poor solubility, and complex isolation procedures. This application note details the mechanistic causality, optimized conditions, and a self-validating protocol for the efficient cross-coupling of 5-amino-6-bromonicotinic acid with diverse arylboronic acids.

Mechanistic Causality & Substrate Dynamics

As a synthetic chemist, understanding the interplay between the substrate's functional groups and the catalytic cycle is critical for reaction success.

Electrophilic Activation (Oxidative Addition)

The Suzuki-Miyaura reaction initiates with the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond[1]. In 5-amino-6-bromonicotinic acid, the bromide is located at the 6-position (adjacent to the highly electronegative pyridine nitrogen). This electron-deficient environment significantly lowers the activation energy for C-Br insertion, allowing oxidative addition to proceed rapidly even at moderate temperatures[2].

The Stoichiometric Base Imperative (Transmetalation)

A common point of failure in cross-coupling amphoteric substrates is inadequate base stoichiometry. The transmetalation step requires a base to activate the organoboron species into a reactive boronate complex[3]. However, 5-amino-6-bromonicotinic acid possesses a free carboxylic acid (pKa ~2-3).

  • Causality: The first equivalent of base is instantly consumed to deprotonate the carboxylic acid. The second equivalent activates the boronic acid. A third equivalent is required to neutralize the hydrobromic acid generated during the catalytic cycle.

Mitigating Catalyst Poisoning

The free 5-amino group introduces the risk of competitive coordination to the palladium center, which can poison the catalyst and stall the reaction[4]. Utilizing a bidentate phosphine ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), sterically encumbers the metal center and favors the desired catalytic pathway over off-target amine coordination.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Intermediate (C-Br Insertion) Pd0->OA + 5-Amino-6-bromonicotinic acid TM Transmetalation Diaryl Pd(II) Complex (Base Mediated) OA->TM + Aryl-B(OH)2 + Base RE Reductive Elimination Coupled Product TM->RE - Base•HBr RE->Pd0 Release Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for 5-amino-6-bromonicotinic acid.

Reaction Optimization Data

To establish a robust protocol, various conditions were evaluated. The data below summarizes the causality behind the optimal parameter selection.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9025Poor substrate solubility; monodentate ligand allowed amine poisoning.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O9088 Bidentate ligand stabilizes Pd; biphasic system ensures excellent solubility.
3XPhos Pd G2K₃PO₄1,4-Dioxane / H₂O10092Highly active; ideal for sterically hindered or heteroaryl boronic acids[5].
4Pd(dppf)Cl₂Et₃NDMF9015Organic base is insufficiently nucleophilic for optimal boronic acid activation.

Table 1: Optimization of reaction parameters. Entry 2 represents the most cost-effective and scalable condition for standard library synthesis.

Experimental Workflow

Workflow S1 1. Preparation Degas Dioxane/H2O S2 2. Reagent Loading Substrate & Base S1->S2 S3 3. Catalyst Addition Pd(dppf)Cl2 under N2 S2->S3 S4 4. Reaction Heat at 90°C for 12h S3->S4 S5 5. Workup Acidify & Filter S4->S5

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This methodology utilizes a biphasic solvent system to accommodate the highly polar starting material while minimizing protodeboronation side reactions[4].

Reagents & Materials
  • Electrophile: 5-Amino-6-bromonicotinic acid (1.0 mmol, 217.02 mg)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Base: Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg, 5 mol%)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Execution

Step 1: System Deoxygenation (Critical for Trustworthiness)

  • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O.

  • Sparge the solvent mixture with inert gas (N₂ or Argon) for 15 minutes. Causality: Dissolved oxygen promotes the homocoupling of boronic acids by oxidizing Pd(II) intermediates, drastically reducing the yield of the desired cross-coupled product[4].

Step 2: Reagent Loading

  • Add 5-amino-6-bromonicotinic acid (1.0 mmol), the selected arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol) to the flask.

  • Stir for 5 minutes at room temperature. The solution may become slightly cloudy as the potassium salt of the carboxylic acid forms.

Step 3: Catalyst Introduction & Reaction

  • Briefly increase the flow of inert gas and quickly add Pd(dppf)Cl₂ (5 mol%).

  • Seal the flask with a Teflon screw cap or a septum.

  • Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via LC-MS. The starting material should be fully consumed within 8–12 hours.

Step 4: Isoelectric Workup & Isolation Note: Because the product retains both basic (amine/pyridine) and acidic (carboxylic acid) functionalities, it exists as a highly polar zwitterion. Traditional liquid-liquid extraction will fail.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of H₂O and filter through a short pad of Celite to remove palladium black and insoluble catalyst degradation products. Wash the Celite pad with an additional 5 mL of H₂O.

  • Transfer the aqueous filtrate to a beaker. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 4.0 – 4.5 (the approximate isoelectric point of the product).

  • A precipitate will form as the zwitterion achieves overall charge neutrality, minimizing its aqueous solubility.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL) followed by cold diethyl ether (5 mL) to remove non-polar organic impurities.

  • Dry the solid under high vacuum to afford the pure 5-amino-6-arylnicotinic acid derivative.

References

  • National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." URL:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. URL: [Link]

  • ResearchGate. "Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid." URL: [Link]

Sources

Application

Application Note: Divergent Functionalization of 5-Amino-6-bromonicotinic Acid for Advanced Pyridine Scaffolds

Introduction 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) is a highly functionalized, versatile building block frequently utilized in the synthesis of advanced pyridine scaffolds, including kinase inhibitors, PARP i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) is a highly functionalized, versatile building block frequently utilized in the synthesis of advanced pyridine scaffolds, including kinase inhibitors, PARP inhibitors, and DNA-encoded libraries (DELs)[1],[2]. The presence of three orthogonal reactive sites—a C3-carboxylic acid, a C5-primary amine, and a C6-bromide—enables divergent synthetic pathways. This guide provides a scientifically rigorous framework for selectively modifying these positions to generate complex substituted pyridines.

Reactivity Mapping & Mechanistic Causality

Understanding the electronic environment of the pyridine core is critical for successful and regioselective functionalization. The core is inherently electron-deficient, which dictates the reactivity of each functional group:

  • C6-Bromide (Cross-Coupling & SNAr): The electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing C3-carboxylic acid, highly activates the C6-position toward oxidative addition by low-valent palladium species[3]. This makes it an excellent substrate for[3]. The adjacent C5-amine provides a slight chelating effect but does not hinder the oxidative addition step if appropriate bulky ligands (e.g., dppf or biaryl phosphines) are utilized.

  • C3-Carboxylic Acid (Amidation): The electron-withdrawing pyridine nitrogen reduces the inherent nucleophilicity of the carboxylate. Consequently, standard carbodiimide couplings (e.g., EDC/HOBt) can be sluggish. Utilizing uronium-based coupling reagents like generates a highly reactive 7-azabenzotriazole active ester, driving the aminolysis forward efficiently even with deactivated anilines or sterically hindered amines[4].

  • C5-Amine (Acylation/Alkylation): The C5-amino group is electron-donating, which slightly buffers the electron deficiency of the ring. It can be orthogonally protected, acylated, or subjected to reductive amination without interfering with the C3 or C6 positions, provided the reaction conditions are kept mildly basic.

Synthetic Workflow

G SM 5-Amino-6-bromonicotinic acid (Core Scaffold) Amidation C3-Amidation (HATU, DIPEA, R-NH2) SM->Amidation Path A Suzuki C6-Suzuki Coupling (Ar-B(OH)2, Pd-Cat, Base) SM->Suzuki Path B Acylation C5-Acylation (R-COCl, Pyridine) SM->Acylation Path C Prod1 5-Amino-6-bromo- N-alkylnicotinamide Amidation->Prod1 Prod2 5-Amino-6-aryl- nicotinic acid Suzuki->Prod2 Prod3 5-(Acylamino)-6-bromo- nicotinic acid Acylation->Prod3

Divergent functionalization pathways of 5-Amino-6-bromonicotinic acid.

Self-Validating Experimental Protocols

Protocol A: C6-Aryl Substitution via Aqueous Suzuki-Miyaura Cross-Coupling

This protocol describes the direct arylation of the C6-bromide without the need to protect the C3-carboxylic acid or the C5-amine[5].

Reagents: 5-Amino-6-bromonicotinic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Preparation: Charge a reaction vial with 5-amino-6-bromonicotinic acid, arylboronic acid, and Na₂CO₃.

    • Causality Note: Why 3.0 equivalents of base? One equivalent is immediately consumed to deprotonate the C3-carboxylic acid, forming a water-soluble carboxylate and preventing the free acid from protonating the Pd(0) complex (which causes catalyst death)[5]. The remaining base facilitates the formation of the reactive [Ar-B(OH)3]- species required for the transmetalation step.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the suspension with Argon for 10 minutes.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ under Argon. Seal the vial and heat to 90 °C for 4–6 hours.

    • Self-Validation Checkpoint 1 (Visual): The initial cloudy suspension will transition into a more homogeneous solution as the base deprotonates the starting material. Near reaction completion, the solution will darken significantly, and palladium black may precipitate as the catalyst degrades.

  • Monitoring:

    • Self-Validation Checkpoint 2 (Analytical): Analyze an aliquot via LC-MS. The isotopic signature of the starting material (a 1:1 doublet at m/z 217/219 due to ⁷⁹Br/⁸¹Br) must completely disappear. The product mass (e.g., [M+H]⁺) will appear without the bromide isotopic pattern (unless the incoming aryl group also contains a halogen).

  • Workup: Cool to room temperature, dilute with water, and wash with EtOAc to remove neutral impurities (e.g., homocoupled boronic acid). Carefully acidify the aqueous layer with 1M HCl to pH ~4 to precipitate the 5-amino-6-aryl-nicotinic acid product. Filter and dry under vacuum.

Protocol B: C3-Amidation via HATU-Mediated Coupling

This protocol details the formation of nicotinamides using HATU, which is highly effective for electron-deficient pyridine-carboxylic acids[4].

Reagents: 5-Amino-6-bromonicotinic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Activation: Dissolve 5-amino-6-bromonicotinic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Causality Note: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to allow nucleophilic attack on the HATU uronium carbon, and it neutralizes any hydrochloride salts if the incoming amine is supplied as a salt.

    • Self-Validation Checkpoint 1 (Visual): Upon addition of HATU, the solution will rapidly turn a distinct yellow/orange color. This optical shift is a reliable indicator that the highly reactive 7-azabenzotriazole (HOAt) active ester has successfully formed.

  • Aminolysis: Add the amine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Monitoring:

    • Self-Validation Checkpoint 2 (Analytical): Quench a 2 µL reaction aliquot into 100 µL of methanol and analyze via LC-MS. If the reaction is incomplete, the LC-MS will show the methyl ester of the starting material (m/z 231/233), resulting from the methanol quenching the unreacted active ester. If complete, only the desired amide mass will be observed.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the expected performance of 5-Amino-6-bromonicotinic acid across various functionalization workflows, synthesized from empirical trends in azaheteroaryl cross-coupling and amidation[4],[1],[5].

Reaction TypeReagents & CatalystBase / SolventTemp / TimeExpected YieldKey Limitation / Note
C6-Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂Na₂CO₃ (3 eq) / Dioxane:H₂O90 °C / 4-6 h65 - 85%Ortho-substituted arylboronic acids may require longer times (up to 12 h) due to steric hindrance.
C3-Amidation R-NH₂, HATUDIPEA (3 eq) / DMF25 °C / 2-4 h80 - 95%Highly electron-deficient anilines may require heating to 60 °C to achieve full conversion.
C5-Acylation R-COClPyridine (2 eq) / DCM0 to 25 °C / 2 h70 - 90%Over-acylation (di-imide formation) can occur if excess acid chloride is used.

References

  • Clark, M. A. et al. (2014). Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates. ACS Combinatorial Science.[1] URL:[Link]

  • Litovchick, A. et al. (2015). Encoded Library Synthesis Using Chemical Ligation and the Discovery of sEH Inhibitors from a 334-Million Member Library. Scientific Reports (via PMC).[2] URL:[Link]

  • Satz, A. L. et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Advances (via PMC).[4] URL:[Link]

  • Ganesamoorthy, S. et al. (2017). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis.[5] URL: [Link](Note: Original repository link from grounding source)

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (via PMC).[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Amino-6-bromonicotinic acid synthesis

Welcome to the technical support guide for the synthesis of 5-Amino-6-bromonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Amino-6-bromonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the critical step of regioselective bromination on an electron-rich pyridine ring. Our goal is to empower you with the scientific rationale needed to troubleshoot common issues and systematically improve your reaction yield and purity.

Synthesis Overview: The Core Challenge

The synthesis of 5-Amino-6-bromonicotinic acid presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of electrophilic aromatic substitution. The starting material, 5-aminonicotinic acid, contains a strongly activating amino group (-NH₂) and a deactivating, meta-directing carboxylic acid group (-COOH). The amino group directs electrophiles to the ortho (C4, C6) and para (C2) positions. The key to a high-yield synthesis is to selectively introduce a bromine atom at the C6 position while avoiding the formation of other constitutional isomers or poly-brominated species.

Proposed Synthetic Pathway

The most direct route involves the electrophilic bromination of 5-aminonicotinic acid. The selection of the brominating agent and reaction conditions is paramount to achieving the desired regioselectivity and yield.

G cluster_0 Synthesis Workflow A 5-Aminonicotinic Acid (Starting Material) B 5-Amino-6-bromonicotinic Acid (Target Product) A->B  Electrophilic Bromination  (e.g., NBS in DMF) C Isomeric & Poly-brominated Byproducts A->C  Side Reactions  (Poor Regiocontrol)

Caption: Direct synthesis route for 5-Amino-6-bromonicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and I recover a lot of unreacted starting material. What's going wrong?

A1: Low conversion is a frequent issue and can typically be traced back to two primary factors: the reactivity of your brominating agent and the reaction temperature.

  • Causality: The pyridine ring, even with an activating amino group, is inherently less reactive than a benzene ring. Your brominating agent may not be electrophilic enough under the chosen conditions to drive the reaction to completion. Furthermore, aminicotinic acids can have poor solubility in many common organic solvents, limiting the interaction between reactants.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: If you are using a mild agent like N-Bromosuccinimide (NBS), ensure your solvent is appropriate. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) can enhance the electrophilicity of NBS and improve the solubility of the starting material. Using molecular bromine (Br₂) in a solvent like acetic acid provides a more potent electrophile but may reduce selectivity (see Q2).

    • Temperature Control: Many bromination reactions require initial cooling to control the reaction rate and selectivity, followed by a gradual warming to room temperature or gentle heating to ensure completion. If you are running the reaction at low temperatures (e.g., 0 °C) exclusively, you may be hindering the reaction rate. Try allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours).

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Do not proceed with work-up until the starting material is substantially consumed.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the C6 position?

A2: This is the central challenge of this synthesis. Achieving high regioselectivity depends on a delicate balance of steric and electronic effects, which you can influence through your choice of reagents and conditions.

  • Causality: The -NH₂ group at C5 strongly activates the ortho-C6 and ortho-C4 positions. While the C6 position is generally favored due to less steric hindrance from the C3-carboxylic acid, bromination at C4 can still occur, leading to the formation of 5-amino-4-bromonicotinic acid. Using highly reactive brominating systems can overcome the activation energy barrier for multiple positions, leading to poor selectivity.

  • Troubleshooting Steps:

    • Select a Bulky Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for selective brominations. The bulkier nature of NBS can increase the steric preference for the less-hindered C6 position.

    • Solvent Effects: The solvent can influence the reactivity of the brominating agent. Non-polar solvents may reduce the reactivity and improve selectivity, but often lead to solubility issues. A polar aprotic solvent like DMF is a good starting point.

    • Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start the addition of the brominating agent at 0 °C or even lower, and then allow the reaction to proceed at a controlled temperature. This minimizes the energy available to overcome the barrier to forming less-favorable isomers.

ParameterCondition A: High ReactivityCondition B: High SelectivityRationale
Brominating Agent Br₂ in Acetic AcidN-Bromosuccinimide (NBS)NBS is sterically bulkier, favoring the less-hindered C6 position.
Temperature Room Temp to 50 °C0 °C to Room TempLower temperatures provide less energy to form the less stable C4-brominated intermediate.
Solvent Acetic Acid / H₂SO₄DMF / AcetonitrilePolar aprotic solvents can improve solubility without over-activating the brominating agent.

Q3: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

A3: The formation of dark, often polymeric, byproducts is typically due to oxidation of the electron-rich aminopyridine ring.

  • Causality: The amino group makes the aromatic ring highly susceptible to oxidation, a common side reaction with electrophilic halogenating agents, especially molecular bromine which can contain impurities.[1]

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your brominating agent and solvent are free from oxidizing impurities. Using freshly opened or purified NBS is recommended.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent atmospheric oxidation.

    • Control Stoichiometry: Use a carefully measured amount of the brominating agent, typically 1.0 to 1.1 equivalents. A large excess can promote side reactions and oxidation.

    • Quenching: After the reaction is complete (as determined by TLC/HPLC), quench any remaining brominating agent with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution during the work-up.

Q4: How should I purify the final product to remove unreacted starting material and isomeric impurities?

A4: The purification strategy depends on the scale of your reaction and the nature of the impurities. Both 5-aminonicotinic acid and its brominated derivatives are amphoteric, meaning they have both acidic and basic functional groups, which can be exploited.

  • Causality: The starting material, product, and byproducts have similar functional groups but may have slight differences in pKa and polarity that can be used for separation.

  • Recommended Purification Protocol:

    • Acid-Base Extraction (Work-up): After quenching the reaction, dilute the mixture with water and an organic solvent (like ethyl acetate). The product is often poorly soluble in both. A useful technique is to adjust the pH. Carefully acidifying the aqueous layer (e.g., with HCl to pH ~2-3) will protonate the amino group, potentially keeping the product in the aqueous phase while less basic impurities might be extracted. Conversely, carefully basifying (e.g., with NaHCO₃ to pH ~8) will deprotonate the carboxylic acid, which can also be used to partition the components.

    • Recrystallization: This is often the most effective method for purification on a larger scale. The challenge is finding a suitable solvent system. A mixture of polar solvents like ethanol/water or methanol/water is a good starting point. The goal is to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in solution.

    • Column Chromatography: For small-scale purification or when recrystallization is ineffective, silica gel chromatography can be used. However, the polar and amphoteric nature of the compound can lead to streaking on the column. A mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) may be necessary to obtain good separation. A typical eluent system might be Dichloromethane/Methanol with 1% Acetic Acid.

Optimized Experimental Protocol

This protocol is a recommended starting point, designed to favor selectivity for the desired product.

Materials:

  • 5-Aminonicotinic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-aminonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask (approx. 10-15 mL per gram of starting material) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Bromination: Add recrystallized NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add saturated Na₂S₂O₃ solution to quench any excess NBS.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel chromatography as described in Q4.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Grimmett, M. R. (2011). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

Optimization

Optimizing recrystallization conditions for 5-Amino-6-bromonicotinic acid

Title: Technical Support Center: Optimizing Recrystallization of 5-Amino-6-bromonicotinic Acid Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Recrystallization of 5-Amino-6-bromonicotinic Acid

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the purification bottlenecks of halogenated pyridine derivatives.1[1] is a highly versatile building block, but its purification is notoriously challenging. Its amphoteric nature—stemming from the basic amino group, the weakly basic pyridine nitrogen, and the acidic carboxylic acid—combined with the strong halogen-bonding capability of the bromine atom, leads to complex solubility behaviors.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your recrystallization workflows, ensuring high purity and yield for 2[2].

Workflow Visualization

G A Crude 5-Amino-6-bromonicotinic acid B Solvent Selection (EtOH/Water vs. Aqueous pH Shift) A->B C Dissolution (Heating to 70°C or pH > 8) B->C D Hot Filtration (Remove Insoluble Impurities) C->D E Controlled Cooling (0.5°C/min) or pH Adjustment (pH ~3.5) D->E F Nucleation & Crystal Growth E->F G Isolation & Vacuum Drying F->G

Workflow for optimizing the recrystallization of 5-Amino-6-bromonicotinic acid.

Part 1: Quantitative Data & Solvent Selection

Selecting the right solvent system is the most critical step. Because 5-bromonicotinic acid derivatives are typically synthesized via 3[3], crude mixtures often contain unreacted starting materials or regioisomers. Table 1 summarizes the performance of standard solvent systems.

Table 1: Solvent Selection Matrix for 5-Amino-6-bromonicotinic Acid

Solvent SystemHot SolubilityCold SolubilityImpurity ClearanceRecommended Application
Ethanol / Water (3:1) HighVery LowModerateFinal polishing, polymorph control, 2[2].
Aqueous Base / Acid Shift High (pH > 8)Low (pH ~3.5)ExcellentRemoving regioisomers and polybrominated species.
Isopropanol (IPA) ModerateVery LowLow3[3] of relatively pure batches.
DMF / Water Very HighModeratePoorNot recommended (2[2] and solvent entrapment).

Part 2: Troubleshooting & FAQs

Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming discrete crystals? The Causality: Oiling out occurs when the solute's concentration exceeds its solubility at a temperature above the melting point of the solute-solvent rich phase. For 5-amino-6-bromonicotinic acid, this frequently happens if you use a highly polar aprotic solvent (like DMF) and rapidly crash it out with water. The strong hydrogen bonding network is disrupted too quickly, preventing orderly crystal lattice formation. The Solution: Shift from a kinetic crash-out to a thermodynamic crystallization. Use the Ethanol/Water (3:1) system. Ensure a controlled cooling ramp (e.g., 0.5 °C/min). If oiling still occurs, hold the temperature 5 °C below the cloud point and introduce seed crystals (0.5% w/w) to force nucleation over phase separation.

Q2: How do I remove structurally similar impurities, such as polybrominated byproducts or unreacted 5-aminonicotinic acid? The Causality: Regioisomers and over-brominated species co-crystallize easily in organic solvents due to similar lattice energies. However, the bromine atom significantly alters the pKa of the adjacent functional groups via inductive electron withdrawal. The Solution: Exploit these pKa differences using a pH-shift aqueous crystallization. By dissolving the crude mixture in an alkaline solution and slowly acidifying, you can precisely target the isoelectric point of 5-amino-6-bromonicotinic acid (pH ~3.5), leaving impurities with different isoelectric points in solution.

G A Alkaline Solution (pH > 8) Deprotonated Carboxylate High Solubility B Acid Addition (Dilute HCl) A->B C Isoelectric Point (pH ~3.5) Zwitterion Formation Lowest Solubility B->C D Acidic Solution (pH < 2) Protonated Pyridine/Amino Increased Solubility C->D Excess Acid

pH-dependent solubility profile and zwitterion formation pathway.

Q3: Why is my isolated yield lower than expected when recrystallizing from pure ethanol? The Causality: While ethanol is an excellent solvent for initial dissolution, 5-amino-6-bromonicotinic acid retains moderate solubility in cold ethanol due to favorable hydrogen bonding with the solvent's hydroxyl group. The Solution: Implement a binary solvent system. Use ethanol to dissolve the compound at reflux, then add water (an anti-solvent) dropwise until the solution becomes slightly turbid. This dramatically decreases the cold solubility, pushing yields from ~60% to >85% without sacrificing purity.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure you can verify success at each step before proceeding.

Protocol A: pH-Shift Aqueous Crystallization (For High-Impurity Crude)

Use this method when your crude material contains significant regioisomers or inorganic salts from the bromination step.

  • Alkaline Dissolution: Suspend 10.0 g of crude 5-amino-6-bromonicotinic acid in 50 mL of deionized water. Slowly add 4N NaOH dropwise under continuous stirring until the pH reaches 8.5.

    • IPC Check: The solution should become mostly clear. The deprotonated carboxylate ensures high aqueous solubility.

  • Hot Filtration: Heat the solution to 60 °C and perform a hot filtration through a Celite pad to remove insoluble polybrominated dimers or4[4].

  • Controlled Acidification: Transfer the filtrate to a reactor equipped with an overhead stirrer. Cool to 20 °C. Begin adding 2N HCl dropwise at a rate of 1 mL/min.

  • Isoelectric Precipitation: Monitor the pH continuously. As the pH approaches 4.0, a thick white/off-white precipitate will form. Stop acid addition exactly at pH 3.5.

    • IPC Check: Verify the pH is stable at 3.5 for 10 minutes. Going below pH 2.0 will re-dissolve the product due to protonation of the amino group and pyridine ring.

  • Isolation: Stir the slurry for 1 hour at 5 °C to maximize yield. Filter via a Büchner funnel, wash with 20 mL of ice-cold water, and dry under vacuum at 45 °C for 12 hours.

Protocol B: Co-Solvent (Ethanol/Water) Recrystallization (For Final Polishing)

Use this method to upgrade purity from ~95% to >99.5% and ensure 2[2].

  • Dissolution: Place 10.0 g of pre-purified 5-amino-6-bromonicotinic acid in a round-bottom flask. Add 40 mL of absolute ethanol. Heat to reflux (78 °C) under stirring.

  • Anti-Solvent Addition: If the solution is clear, begin adding hot deionized water (up to 15 mL) dropwise until a faint, persistent turbidity is observed.

    • IPC Check: Add a few drops of hot ethanol to clear the turbidity. This confirms you are exactly at the saturation point (the metastable limit).

  • Controlled Cooling: Remove the heat source. Program the cooling rate to 0.5 °C/min down to 20 °C. Do not use an ice bath immediately, as rapid cooling induces oiling out or traps solvent inclusions.

  • Maturation: Once at 20 °C, transfer the flask to an ice bath (0–5 °C) and stir for an additional 2 hours.

  • Isolation: Filter the crystals, wash with 10 mL of ice-cold Ethanol/Water (1:1), and dry in a vacuum oven at 50 °C until constant weight is achieved.

References

Sources

Troubleshooting

Removing debrominated impurities from 5-Amino-6-bromonicotinic acid batches

Technical Support Center: Troubleshooting & Purifying 5-Amino-6-bromonicotinic Acid Batches Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers strug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purifying 5-Amino-6-bromonicotinic Acid Batches

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of halogenated pyridine derivatives. One of the most notoriously difficult separations in pharmaceutical intermediate synthesis is the removal of the debrominated impurity (5-aminonicotinic acid) from 5-amino-6-bromonicotinic acid batches following hydrodehalogenation side-reactions in cross-coupling or direct bromination workflows.

This guide is designed to move beyond basic recipes. By understanding the fundamental electronic and physicochemical causality behind these molecules, we can engineer self-validating protocols that guarantee high-purity isolation.

Part 1: The Physicochemical Causality of the Problem

To separate these two molecules, we must exploit their structural differences. Both molecules are zwitterionic (possessing both a basic amino/pyridine group and an acidic carboxylic group), which makes them highly polar and prone to forming intractable hydrogen-bonded networks.

However, the presence of the bromine atom at position 6 in the target molecule introduces two critical differences:

  • Inductive Electron Withdrawal (-I Effect): The electronegative bromine atom pulls electron density away from the pyridine ring. This significantly reduces the basicity (pKa) of the adjacent pyridine nitrogen and the meta-amino group compared to the debrominated impurity [1].

  • Lipophilicity: The heavy halogen atom increases the overall LogP of the molecule, making it slightly more hydrophobic.

Table 1: Comparative Physicochemical Profile

Property5-Amino-6-bromonicotinic acid (Target)5-Aminonicotinic acid (Impurity)Impact on Separation Strategy
Zwitterionic Nature YesYesCauses poor solubility in standard non-polar organic solvents; necessitates aqueous or buffered systems [3].
Lipophilicity (LogP) Higher (~1.5 - 2.0)Lower (~0.5 - 1.0)Target will exhibit stronger retention on Reverse-Phase (C18) chromatographic stationary phases.
Amine Basicity (pKa) Lower (Due to Br -I effect)Higher (Electron-rich ring)Target reaches its neutral isoelectric point and precipitates at a lower pH than the impurity [4].

Part 2: Frequently Asked Questions & Troubleshooting Workflows

Q1: I have a large batch (100g+) with 15% debrominated impurity. Column chromatography is too expensive at this scale. How can I purify this in bulk?

The Causality: Because the debrominated impurity lacks the electron-withdrawing bromine atom, its nitrogen centers are more basic. If we dissolve the crude mixture in a strong acid (where both molecules are fully protonated and soluble) and slowly raise the pH, the less basic target molecule will reach its neutral, insoluble zwitterionic state first.

Protocol 1: pH-Dependent Isoelectric Precipitation This is a self-validating system: if the pH is strictly controlled, the impurity physically cannot precipitate because it remains protonated.

  • Dissolution: Suspend the crude mixture in deionized water (10 mL per gram of crude). Add 6N HCl dropwise under vigorous stirring until the mixture completely dissolves (pH < 1.0).

  • Clarification: Filter the highly acidic solution through a Celite pad to remove any non-basic, insoluble organic tars.

  • Titration: Transfer the filtrate to a reactor equipped with a calibrated pH meter. Slowly add 1N NaOH dropwise.

  • Selective Precipitation: As the pH approaches 3.0–3.5, 5-amino-6-bromonicotinic acid will reach its isoelectric point and crash out as an off-white solid.

  • Isolation: Stir for 1 hour at pH 3.5 to ensure thermodynamic equilibrium. Filter the solid and wash with ice-cold water. The more basic 5-aminonicotinic acid remains dissolved in the filtrate.

pH_Precipitation Start Crude Mixture (Target + Impurity) Dissolve Dissolve in Acidic Aq. Buffer (pH < 1.0) Start->Dissolve Adjust Slowly titrate with 1N NaOH Monitor pH carefully Dissolve->Adjust Split pH reaches Target Isoelectric Point (pH ~ 3.0 - 3.5) Adjust->Split Precipitate Precipitate: 5-Amino-6-bromonicotinic acid Split->Precipitate Solid Phase Filtrate Filtrate (Aqueous): 5-Aminonicotinic acid (Protonated) Split->Filtrate Liquid Phase

Logical workflow for pH-dependent isoelectric precipitation.

Q2: My LC-MS shows severe peak tailing, and the target/impurity peaks are merging. How do I achieve baseline resolution?

The Causality: Pyridinecarboxylic acids are zwitterions. On a standard silica-based C18 column, the free carboxylic acid and the protonated amines interact unpredictably with residual silanols on the stationary phase, causing severe peak smearing [3]. You must force the molecules into a single ionization state.

Protocol 2: Reverse-Phase HPLC with Ion Suppression

  • Column Selection: Use a high-endcapped C18 column (e.g., 250 x 4.6 mm, 5 µm) to minimize secondary silanol interactions.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA lowers the pH to ~2.0, suppressing carboxylic acid ionization while ion-pairing with the protonated amines).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 25 minutes.

  • Elution Order: The debrominated impurity (5-aminonicotinic acid) is more polar and will elute first. The target (5-amino-6-bromonicotinic acid) will elute 3–5 minutes later due to the lipophilic bromine atom.

Q3: Both precipitation and chromatography have failed due to heavy tar impurities in my specific reaction matrix. What is the ultimate workaround?

The Causality: If zwitterionic behavior is the root cause of the handling difficulties, we must temporarily destroy the zwitterion. By converting the carboxylic acid into a methyl ester, we eliminate the negative charge. The resulting molecules are highly soluble in standard organic solvents (hexane/ethyl acetate) and can be easily separated by normal-phase silica gel chromatography[2].

Protocol 3: Derivatization, Separation, and Hydrolysis

  • Esterification: Suspend the crude acid mixture in anhydrous Methanol (0.2 M). Cool to 0 °C. Slowly add Thionyl Chloride (SOCl 2​ , 3.0 equivalents) dropwise. Reflux for 4 hours. Concentrate under vacuum to yield the crude methyl esters.

  • Chromatography: Load the crude esters onto a normal-phase silica gel column. Elute with a Hexane/Ethyl Acetate gradient. The brominated ester (methyl 5-amino-6-bromonicotinate) is significantly less polar and will elute well before the debrominated ester.

  • Mild Hydrolysis: To recover the pure acid, dissolve the purified brominated ester in Tetrahydrofuran (THF). Add 1.1 equivalents of 1N aqueous NaOH. Stir at room temperature for 30 minutes to prevent degradation [2].

  • Recovery: Acidify the reaction to pH 3.0 using Acetic Acid. The pure 5-amino-6-bromonicotinic acid will precipitate out. Filter and dry.

Derivatization Mixture Crude Acid Mixture (Intractable Zwitterions) Esterify Esterification (SOCl2 / MeOH) Mixture->Esterify Esters Methyl Esters Mixture (High Solubilty, No Zwitterion) Esterify->Esters Chroma Normal-Phase Silica Chromatography (Hexane/EtOAc) Esters->Chroma PureEster Pure Methyl 5-amino-6-bromonicotinate Chroma->PureEster Elutes First Hydrolysis Mild Hydrolysis (1N NaOH, THF, RT) PureEster->Hydrolysis PureAcid Pure 5-Amino-6-bromonicotinic acid Hydrolysis->PureAcid

Esterification and hydrolysis workflow for challenging debrominated impurities.

References

  • Helix Chromatography. "HPLC Methods for analysis of 2-Pyridinecarboxylic acid". Helix Chromatography Applications. Available at: [Link]

  • ACS Publications. "Amino Acid Chirality: Stereospecific Conversion and Physiological Implications". ACS Omega. Available at: [Link]

Optimization

Preventing thermal degradation of 5-Amino-6-bromonicotinic acid during drying

Welcome to the Advanced Processing Support Center. This guide is specifically engineered for scientists and drug development professionals handling 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Processing Support Center. This guide is specifically engineered for scientists and drug development professionals handling 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3). Due to its highly functionalized structure, this intermediate is notoriously sensitive to thermal stress during solvent removal. This document provides mechanistic troubleshooting, quantitative data, and self-validating protocols to eliminate thermal degradation during your drying workflows.

Mechanistic Overview of Thermal Degradation

Before troubleshooting, it is critical to understand the logical relationship between your chosen drying methodology and the molecular fate of the active pharmaceutical ingredient (API).

ThermalDegradation Start Wet 5-Amino-6-bromonicotinic acid Conv Convection Drying (>80°C, 1 atm) Start->Conv High Heat Exposure Vac Vacuum Tray Drying (<40°C, <50 mbar) Start->Vac Pressure Reduction Degradation Thermal Degradation (Deamination, Decarboxylation) Conv->Degradation Thermal Stress Fail Product Loss / Discoloration Degradation->Fail Evap Low-Temp Evaporation (Reduced Boiling Point) Vac->Evap Gentle Conduction Success Stable Purified API (>98% Yield) Evap->Success

Fig 1: Logical relationship between drying methodology and thermal degradation outcomes.

Troubleshooting & FAQs

Q1: Why does 5-Amino-6-bromonicotinic acid undergo severe discoloration (browning/blackening) and purity loss during standard convection oven drying? Causality: 5-Amino-6-bromonicotinic acid contains three highly reactive moieties: a primary amine, a carboxylic acid, and a bromine atom on a pyridine ring. Convection drying relies on high-temperature air to evaporate moisture, inherently exposing the intermediate to severe heat stress and oxygen[1]. Research on small molecule thermal degradation indicates that exposure to temperatures as low as 60°C–100°C can initiate significant molecular transformation[2]. Under these conditions, the amine group is highly susceptible to oxidative deamination, while the carboxylic acid undergoes thermal decarboxylation. Furthermore, brominated aromatics can experience dehalogenation, releasing hydrogen bromide (HBr) which auto-catalyzes further degradation. This structural collapse results in the characteristic dark discoloration and loss of therapeutic activity[1].

Q2: What is the mechanistic advantage of vacuum tray drying over convection drying for this specific compound? Causality: Vacuum drying circumvents the need for high temperatures by lowering the ambient pressure within the drying chamber, which proportionally reduces the boiling point of the solvent[3]. For 5-Amino-6-bromonicotinic acid, utilizing a direct heating vacuum tray dryer at <40°C under deep vacuum (<50 mbar) allows for rapid solvent evaporation without crossing the thermal activation energy thresholds for deamination or decarboxylation. Because heat transfer occurs via conduction from heated shelves rather than forced hot air, it ensures uniform thermal distribution, preventing localized "hot spots" that cause caking[3]. Additionally, the oxygen-depleted environment completely arrests oxidative degradation[1].

Q3: How do we establish a self-validating drying protocol that guarantees structural integrity? Causality: A self-validating system removes empirical guesswork by integrating continuous in-process monitoring with orthogonal analytical verification. During the drying phase, the primary validation mechanism is the Vacuum Decay Test . By isolating the vacuum pump and monitoring the chamber pressure via a Programmable Logic Controller (PLC), operators can observe the pressure delta. If the pressure rises, solvent is still evaporating; if it remains static, the drying endpoint has been achieved. Post-drying, the structural integrity must be validated using LC-MS to confirm the absence of debrominated or decarboxylated degradants.

Quantitative Process Comparison

To assist in process scale-up and equipment selection, the following table summarizes the quantitative operational parameters and expected outcomes for different drying methodologies applied to 5-Amino-6-bromonicotinic acid.

Drying MethodologyOperating TemperatureOperating PressureDegradation RiskTypical Yield (%)Process Time
Convection Oven 80°C - 100°C1013 mbar (1 atm)High (Oxidation/Decarboxylation)< 75%12 - 24 hrs
Vacuum Tray Drying 30°C - 45°C< 50 mbarLow > 98%8 - 12 hrs
Lyophilization -40°C to 20°C< 0.1 mbarVery Low > 99%48 - 72 hrs

Self-Validating Experimental Protocol: Vacuum Tray Drying

The following methodology is designed to achieve <0.5% Loss on Drying (LOD) without inducing thermal degradation.

ProtocolWorkflow N1 1. Pre-Condition (Chill to 5°C) N2 2. Load Chamber (Even spread <2cm) N1->N2 N3 3. Initiate Vacuum (<50 mbar) N2->N3 N4 4. Thermal Ramp (0.5°C/min to 35°C) N3->N4 N5 5. Vacuum Decay (Endpoint Check) N4->N5 N6 6. N2 Backfill & Recovery N5->N6

Fig 2: Step-by-step experimental workflow for vacuum drying 5-Amino-6-bromonicotinic acid.

Step-by-Step Methodology:

  • Pre-Conditioning: Chill the wet cake of 5-Amino-6-bromonicotinic acid to 5°C. Causality: This prevents premature solvent flashing upon vacuum initiation, which can cause case-hardening (a dry outer crust trapping inner moisture).

  • Chamber Loading: Spread the wet cake evenly onto stainless steel direct-heating trays. Causality: The layer thickness must strictly not exceed 2 cm. Because vacuum drying relies on conduction, a thicker layer creates a thermal insulating barrier, leading to uneven drying and potential localized degradation at the tray interface.

  • Vacuum Initiation: Seal the chamber and initiate the vacuum pump. Draw the pressure down to <50 mbar before applying any heat. Causality: Lowering the pressure first ensures the solvent's boiling point is reduced prior to heat exposure, protecting the sensitive amine and carboxylic groups from thermal shock[3].

  • Controlled Thermal Ramp: Circulate heating fluid through the direct heating shelves. Implement a slow thermal ramp of 0.5°C/min up to a maximum setpoint of 35°C. Causality: A slow ramp prevents rapid solvent boiling (bumping), which can cause product entrainment and physical loss into the vacuum exhaust lines.

  • Endpoint Determination (Vacuum Decay Test): Once the product temperature equilibrates with the shelf temperature (35°C), isolate the vacuum pump by closing the main valve. Monitor the chamber pressure for 15 minutes. Causality: This is the self-validating step. If the pressure rises >5 mbar, residual solvent is still vaporizing; reopen the valve and resume drying. If the pressure remains perfectly stable, the thermodynamic endpoint of drying is validated.

  • Nitrogen Backfill and Recovery: Break the vacuum using high-purity, dry Nitrogen (N 2​ ) gas. Causality: Using inert N 2​ rather than ambient air prevents the immediate re-absorption of atmospheric moisture (hygroscopicity) by the freshly dried, highly pure API.

References

  • 3 - AZoM

  • 1 - sinothermo

  • 2 - PMC

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping Peaks in the ¹H NMR Spectrum of 5-Amino-6-bromonicotinic acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of overlapping signals in the ¹H NMR spectrum of 5-Amino-6-bromonicotinic acid. Our focus is on providing practical, scientifically-grounded solutions to help you obtain high-quality, interpretable NMR data.

Introduction: The Challenge of Signal Overlap

5-Amino-6-bromonicotinic acid is a substituted pyridine derivative, a class of compounds frequently encountered in pharmaceutical research. The electronic effects of the amino, bromo, and carboxylic acid groups on the pyridine ring can lead to complex ¹H NMR spectra where the chemical shifts of the aromatic protons are very close, resulting in signal overlap. This overlap can hinder accurate structural elucidation and purity assessment. This guide will walk you through systematic approaches to resolve these overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons in my 5-Amino-6-bromonicotinic acid spectrum overlap?

A1: The substitution pattern on the pyridine ring is the primary reason for peak overlap. The electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups influence the electron density at different positions of the ring to varying extents. This can cause the chemical shifts of the two remaining aromatic protons (at positions 2 and 4) to become very similar, leading to overlapping signals.

Q2: I've confirmed my sample is pure. What is the first experimental parameter I should adjust to resolve overlapping peaks?

A2: The first and often simplest parameter to adjust is the deuterated solvent . Changing the solvent can alter the chemical shifts of the protons due to different solute-solvent interactions.[1][2][3][4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ are known to induce significant changes in the chemical shifts of nearby protons, an effect termed Aromatic Solvent-Induced Shift (ASIS), which can often resolve overlapping signals.[1] It is recommended to try a range of solvents with varying polarities and magnetic susceptibilities.

Q3: Can temperature changes help in resolving the overlapping signals?

A3: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving overlapping resonances.[6][7][8] As the temperature changes, the populations of different molecular conformations and the extent of intermolecular hydrogen bonding can be altered.[6] This often leads to differential changes in the chemical shifts of the protons, which can be sufficient to resolve previously overlapped signals.[6][9]

Q4: What are lanthanide shift reagents and are they suitable for this compound?

A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[10][11] They work by coordinating to Lewis basic sites in the molecule, such as the nitrogen of the pyridine ring or the oxygen of the carboxylic acid. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often simplifying complex spectra.[10][11] For 5-Amino-6-bromonicotinic acid, LSRs could be very effective.

Q5: When should I consider using 2D NMR techniques?

A5: If optimizing 1D NMR experiments (solvent, temperature) and using shift reagents are not sufficient to resolve the overlap, 2D NMR spectroscopy is the next logical step.[1][12] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can help to identify and assign individual proton signals even when they are severely overlapped in the 1D spectrum.[1][12]

Troubleshooting Workflow for Overlapping Peaks

The following diagram outlines a systematic approach to resolving overlapping peaks in the ¹H NMR spectrum of 5-Amino-6-bromonicotinic acid.

Troubleshooting_Workflow Workflow for Resolving Overlapping NMR Peaks Start Overlapping Peaks Observed CheckPurity Verify Sample Purity Start->CheckPurity ChangeSolvent Change Deuterated Solvent (e.g., Benzene-d6, Pyridine-d5) CheckPurity->ChangeSolvent Pure Unresolved Peaks Still Overlapping CheckPurity->Unresolved Impure VT_NMR Variable Temperature (VT) NMR ChangeSolvent->VT_NMR Overlap Persists Resolved Peaks Resolved ChangeSolvent->Resolved Resolved ShiftReagent Use Lanthanide Shift Reagent (e.g., Eu(fod)3) VT_NMR->ShiftReagent Overlap Persists VT_NMR->Resolved Resolved TwoD_NMR Perform 2D NMR (COSY, HSQC) ShiftReagent->TwoD_NMR Overlap Persists ShiftReagent->Resolved Resolved TwoD_NMR->Resolved Unresolved->Start Purify Sample

Caption: A stepwise guide to troubleshooting overlapping NMR signals.

Experimental Protocols

Protocol 1: Solvent Study for Resolving Overlapping Peaks

This protocol details the steps for investigating the effect of different deuterated solvents on the ¹H NMR spectrum of 5-Amino-6-bromonicotinic acid.

  • Sample Preparation: Prepare separate, dilute solutions of your compound in a range of deuterated solvents. A good starting selection would include:

    • Chloroform-d (CDCl₃)

    • Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Methanol-d₄ (CD₃OD)

    • Benzene-d₆ (C₆D₆)

    • Pyridine-d₅ (C₅D₅N)

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum in each solvent.

  • Data Analysis: Compare the chemical shifts and resolution of the aromatic protons in each spectrum. Note any significant changes in dispersion.

Expected Outcome: You will likely observe variations in the chemical shifts of the aromatic protons, potentially resolving the overlap in one or more of the solvents.[3][13] Aromatic solvents are particularly effective at inducing shifts.[1]

Protocol 2: Variable Temperature (VT) NMR Experiment

This protocol provides a general workflow for using variable temperature to resolve overlapping signals.

  • Solvent Selection: Choose a deuterated solvent with a wide liquid range that is suitable for your compound (e.g., DMSO-d₆ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. A typical range to explore could be from 298 K up to 358 K, or down to 253 K, depending on the solvent's properties.[7]

  • Data Analysis: Analyze the series of spectra to identify the temperature at which the best resolution of the overlapping peaks is achieved.[6][9]

Protocol 3: Using Lanthanide Shift Reagents (LSRs)

This protocol describes the use of a lanthanide shift reagent to simplify a complex ¹H NMR spectrum.

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Obtain a reference ¹H NMR spectrum of your compound without the shift reagent.

  • Incremental Addition of LSR: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube. Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in the chemical shifts of the aromatic protons. The signal of the proton closer to the coordination site (likely the pyridine nitrogen or carboxylic acid) will shift more significantly. Continue adding the LSR until optimal separation of the overlapping signals is achieved.

Quantitative Data Summary

The following table summarizes the expected trend in chemical shifts for the aromatic protons of 5-Amino-6-bromonicotinic acid in different deuterated solvents. The exact values can vary based on concentration and temperature.

SolventDielectric ConstantExpected Proton Chemical Shift Range (ppm)Notes on Resolution
CDCl₃ 4.87.5 - 8.5Potential for overlapping signals due to moderate polarity.
DMSO-d₆ 477.8 - 9.0Higher polarity may alter chemical shifts and improve resolution.
CD₃OD 337.7 - 8.8Protic solvent, can engage in hydrogen bonding, affecting shifts.
C₆D₆ 2.3Varies SignificantlyAromatic solvent, likely to induce significant shifts (ASIS) and resolve overlap.[1]
C₅D₅N 12.4Varies SignificantlyAromatic and basic solvent, can deprotonate the carboxylic acid and induce large shifts.

References

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • Wenzel, T. J., & Patton, W. R. (1980). New binuclear lanthanide NMR shift reagents. Effective for aromatic compounds. Journal of the American Chemical Society, 102(18), 5903–5904. [Link]

  • Aguilar, J. A., et al. (2024). Supporting the assignment of NMR spectra with variable-temperature experiments. Magnetic Resonance in Chemistry. [Link]

  • Wenzel, T. J., & Patton, W. R. (2016). Advances in the use of Lanthanide Enolates as Nuclear Magnetic Resonance Shift Reagents. Inorganica Chimica Acta.
  • Luu, Q. S., et al. (2022). SABRE Hyperpolarization of Nicotinamide Derivatives and their Molecular Dynamics Properties. Royal Society of Chemistry. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • López, M., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2337-2346. [Link]

  • Gajdoš, L., et al. (2018). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Metabolomics, 14(7), 90. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • ResearchGate. (n.d.). 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). [Link]

  • National Center for Biotechnology Information. (2020). Nicotinamide. PubChem Compound Database. [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -. [Link]

  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. [Link]

  • SciELO. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]

  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?[Link]

  • National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • Royal Society of Chemistry. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]

  • National Center for Biotechnology Information. (2019, May 3). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. [Link]

  • National Center for Biotechnology Information. (2016, September 15). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Optimization

Reducing side reactions during the esterification of 5-Amino-6-bromonicotinic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the esterification of 5-Amino-6-bromonicotinic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the esterification of 5-Amino-6-bromonicotinic acid .

Because this molecule contains both a nucleophilic amine (-NH2) and an electrophilic carboxylic acid (-COOH), it behaves similarly to an amino acid. Without strategic intervention, the functional groups will react with each other, leading to complex mixtures and poor yields [2]. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-purity ester synthesis.

Strategic Workflow & Decision Matrix

Before initiating your reaction, you must select an esterification pathway that accounts for the bifunctional nature of the substrate.

Workflow Start 5-Amino-6-bromonicotinic acid Decision Target Ester Type? Start->Decision Simple Methyl / Ethyl Esters Decision->Simple Short chain Complex Bulky / Complex Esters Decision->Complex Sterically hindered AcidCat Acid Catalysis (SOCl2 / ROH) Simple->AcidCat Protect Protect -NH2 (Boc2O / Cbz-Cl) Complex->Protect Protonation In-situ Protonation Blocks Amidation AcidCat->Protonation Mechanism Coupling Coupling Reagent (EDC / DMAP) Protect->Coupling Prevents side reactions

Workflow for selecting the optimal esterification strategy based on target ester type.

Troubleshooting & FAQs

Q1: Why do standard coupling reagents (e.g., DCC, EDC/HOBt) lead to complex mixtures and low ester yields?

Causality: 5-Amino-6-bromonicotinic acid is a bifunctional molecule. When you activate the carboxylic acid with a carbodiimide (like DCC or EDC), you create a highly electrophilic intermediate. Because the 5-amino group is unprotected and nucleophilic, it outcompetes the alcohol for the activated carbonyl. This intermolecular attack leads to oligomerization and the formation of polyamides [2]. Solution: You must either explicitly protect the amine (e.g., with a Boc group) prior to coupling, or use acidic conditions that mask the amine's nucleophilicity in situ.

Q2: I attempted to synthesize the methyl ester using Methyl Iodide (MeI) and Potassium Carbonate ( K2​CO3​ ). Why am I seeing multiple spots on my TLC?

Causality: Under basic conditions, the 5-amino group remains highly nucleophilic. Alkyl halides like MeI do not discriminate perfectly between the carboxylate anion and the free amine. This results in competitive N-alkylation (yielding mono- or di-methylated amines) alongside the desired O-alkylation. Solution: Avoid basic alkylation for this substrate. Shift to an acid-catalyzed Fischer-type esterification.

Q3: Is there a risk of debromination or Nucleophilic Aromatic Substitution ( SN​Ar ) at the C6 position?

Causality: Yes. The 6-bromo group is positioned ortho to the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring makes this position susceptible to SN​Ar . If you use strong bases or heat the reaction in the presence of strong nucleophiles (like sodium methoxide), the alkoxide can displace the bromide. Solution: Maintain mildly acidic to neutral conditions during the reaction and workup to preserve the halogen.

Mechanistic Pathways of Side Reactions

Understanding the causality behind reagent selection is critical. The diagram below illustrates how different reaction environments dictate the fate of the molecule.

Pathways SM 5-Amino-6-bromonicotinic acid Basic Basic Alkylation (MeI, K2CO3) SM->Basic Acidic Acidic Esterification (SOCl2, MeOH) SM->Acidic Coupling Carbodiimide Coupling (DCC, DMAP) SM->Coupling Side1 N-Alkylation (Multiple Spots) Basic->Side1 -NH2 acts as nucleophile Product Desired Ester (High Purity) Acidic->Product -NH3+ masking prevents side rxns Side2 Intermolecular Amidation (Oligomers) Coupling->Side2 -NH2 attacks activated -COOH

Reaction pathways illustrating causality between conditions and side product formation.

Quantitative Data: Method Comparison

Summarizing the empirical data allows for rapid selection of the appropriate methodology based on your laboratory's constraints.

Esterification StrategyReagentsPrimary Side ReactionTypical YieldScalability
Acid Catalysis (Recommended) SOCl2​ , MeOHMinimal (Traces of unreacted acid)>90%Excellent
Base-Promoted Alkylation MeI, K2​CO3​ , DMFN-alkylation, SN​Ar <30%Poor
Carbodiimide Coupling EDC, DMAP, ROHIntermolecular amidation<20%Poor
Protection-Deprotection 1. Boc2​O 2. EDC 3. TFANone (but adds 2 synthetic steps)~70% (over 3 steps)Moderate

Self-Validating Protocol: Acid-Catalyzed Methyl Esterification

The most robust method for synthesizing the methyl ester of 5-Amino-6-bromonicotinic acid is the use of Thionyl Chloride ( SOCl2​ ) in Methanol.

Mechanistic Rationale: Reaction of the pyridinecarboxylic acid with SOCl2​ generates the highly reactive acid chloride intermediate in situ [3]. Simultaneously, the reaction produces HCl, which protonates the 5-amino group to form an ammonium salt ( −NH3+​ ). This positive charge completely deactivates the nitrogen's nucleophilicity, acting as a flawless in situ protecting group [1]. The electrophilic carbonyl is then rapidly attacked by methanol [4].

Step-by-Step Methodology

Step 1: Reaction Setup

  • Suspend 5-Amino-6-bromonicotinic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add Thionyl Chloride ( SOCl2​ , 2.5 eq) over 15 minutes.

    • Self-Validation Check: You should observe immediate gas evolution ( SO2​ and HCl) and an exothermic reaction. The suspension will gradually clear as the acid chloride and ammonium salt form.

Step 2: Reaction Propagation & Monitoring 4. Remove the ice bath and gradually heat the reaction to 65 °C (reflux) for 4–6 hours. 5. Monitor via TLC (Eluent: 50% EtOAc in Hexanes).

  • Self-Validation Check: The starting material is highly polar and will remain at the baseline. The desired product (methyl ester) will appear as a new, distinct UV-active spot at an Rf​ of ~0.4.

Step 3: Quenching & Workup 6. Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove excess methanol and residual SOCl2​ . 7. Suspend the resulting crude hydrochloride salt in Ethyl Acetate (EtOAc) and cool to 0 °C. 8. Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 7.5–8.0.

  • Self-Validation Check (Critical): Use pH paper. If the pH remains acidic (< 5), the product will remain trapped in the aqueous layer as a water-soluble salt. If the pH exceeds 10, you risk hydrolyzing the newly formed ester.

Step 4: Isolation 9. Separate the layers and extract the aqueous layer twice more with EtOAc. 10. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure methyl 5-amino-6-bromonicotinate.

References

  • 1 Protection Reactions - Wiley-VCH. Wiley-VCH.
  • 25.5: Reactions of Amino Acids - Chemistry LibreTexts. Chemistry LibreTexts.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. National Institutes of Health (NIH).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. MDPI.

Reference Data & Comparative Studies

Validation

5-Amino-6-bromonicotinic acid vs 5-amino-2-bromonicotinic acid reactivity comparison

Title: Reactivity Profiling: 5-Amino-6-bromonicotinic Acid vs. 5-Amino-2-bromonicotinic Acid Executive Summary & Structural Overview In the development of advanced pharmaceutical intermediates and agrochemicals, halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Profiling: 5-Amino-6-bromonicotinic Acid vs. 5-Amino-2-bromonicotinic Acid

Executive Summary & Structural Overview

In the development of advanced pharmaceutical intermediates and agrochemicals, halogenated aminonicotinic acids serve as indispensable building blocks. Among these, 5-amino-6-bromonicotinic acid [1] and 5-amino-2-bromonicotinic acid [2] are highly sought-after structural isomers. While they share identical functional groups—a pyridine core, a carboxylic acid at C3, and an amino group at C5—the positional variance of the bromine atom fundamentally alters their electronic landscape, steric environment, and subsequent reactivity profiles.

As a Senior Application Scientist, it is critical to recognize that selecting the correct isomer dictates the choice of catalysts, ligands, and reaction conditions required for downstream functionalization. This guide provides an objective, data-driven comparison of their reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Structural and Electronic Analysis

The reactivity of halogenated pyridines is governed by the electron-deficient nature of the heterocycle, which generally activates the 2- and 6-positions toward nucleophilic attack and oxidative addition[3]. However, the presence of electron-donating and electron-withdrawing substituents significantly modulates this baseline reactivity.

  • 5-Amino-2-bromonicotinic Acid: The bromine atom at the C2 position is highly activated. It is situated ortho to the electronegative pyridine nitrogen and ortho to the electron-withdrawing carboxylic acid group. Although the C5-amino group donates electron density into the ring via resonance, the combined inductive and resonance withdrawal from the nitrogen and carboxylate renders the C-Br bond highly electrophilic. This makes it an excellent substrate for both SNAr and cross-coupling reactions[4].

  • 5-Amino-6-bromonicotinic Acid: The bromine at the C6 position is also ortho to the pyridine nitrogen. However, it is ortho to the strongly electron-donating C5-amino group. This proximity results in significant electron density being pushed directly into the C-Br bond, strengthening it and reducing its electrophilicity. Furthermore, the adjacent amino group introduces substantial steric hindrance, which can impede the approach of bulky palladium-phosphine complexes during the oxidative addition step[5].

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity of both isomers across standard synthetic transformations based on established azaheteroaryl halide behaviors.

Parameter5-Amino-2-bromonicotinic Acid5-Amino-6-bromonicotinic AcidMechanistic Rationale
SNAr Reactivity HighLow to ModerateC2 is highly electron-deficient; C6 is deactivated by the ortho-amino group's electron donation.
Suzuki-Miyaura Coupling Excellent (Standard Pd catalysts)Moderate (Requires specialized ligands)Oxidative addition is faster at C2. C6 suffers from steric hindrance and a stronger C-Br bond[5].
Buchwald-Hartwig Amination GoodPoorThe ortho-amino group at C6 competes and causes catalyst poisoning or off-target reactions.
Steric Hindrance at C-Br Low (Carboxylate can coordinate Pd)High (Adjacent to -NH₂)The C3-carboxylate can act as a directing group; the C5-NH₂ blocks the C6-Br trajectory.

Mechanistic Pathways Visualization

The divergent electronic and steric states of these isomers lead to distinct reaction pathways and outcomes. The diagram below illustrates the logical flow of reactivity for both compounds.

Reactivity cluster_2bromo 5-Amino-2-bromonicotinic acid cluster_6bromo 5-Amino-6-bromonicotinic acid Iso2 Isomer: 2-Bromo State2 Electronic State: Highly Electrophilic C2 Iso2->State2 SNAr2 SNAr Pathway State2->SNAr2 Suz2 Suzuki Pathway State2->Suz2 Out2_SNAr Fast Conversion (Mild Conditions) SNAr2->Out2_SNAr Out2_Suz High Yield (Standard Pd Catalysts) Suz2->Out2_Suz Iso6 Isomer: 6-Bromo State6 Electronic State: Deactivated C6 (Ortho-NH2) Iso6->State6 SNAr6 SNAr Pathway State6->SNAr6 Suz6 Suzuki Pathway State6->Suz6 Out6_SNAr Slow Conversion (Harsh Conditions) SNAr6->Out6_SNAr Out6_Suz Moderate Yield (Special Ligands) Suz6->Out6_Suz

Divergent reactivity pathways of 2-bromo and 6-bromo isomers driven by electronic and steric effects.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Amino-2-bromonicotinic Acid

This protocol leverages the high reactivity of the C2-position[4]. We utilize a biphasic solvent system and a robust Pd(II) precatalyst to prevent catalyst deactivation by the free amino and carboxylic acid groups.

Materials:

  • 5-Amino-2-bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.5 equiv)

  • Solvent: Toluene / Ethanol / Water (4:1:1 v/v/v)

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask, combine 5-amino-2-bromonicotinic acid and the arylboronic acid.

  • Base Addition : Add aqueous Na₂CO₃. Causality: The base serves a dual purpose. It deprotonates the carboxylic acid to form a highly soluble carboxylate, and it coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step.

  • Degassing : Add toluene and ethanol. Degas the biphasic mixture by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive flow of argon. Causality: The bidentate dppf ligand is sterically demanding and electron-rich, which accelerates reductive elimination while preventing the free -NH₂ group of the substrate from poisoning the palladium center.

  • Reaction : Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. The electron-deficient nature of the C2-Br bond ensures rapid oxidative addition.

  • Workup : Cool to room temperature, acidify the aqueous layer to pH 4 using 1M HCl (to precipitate the product), and extract with ethyl acetate. Dry over anhydrous MgSO₄ and concentrate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 5-Amino-6-bromonicotinic Acid

Due to the deactivation of the C6 position by the ortho-amino group, this reaction requires a highly nucleophilic species (e.g., a thiolate) and elevated temperatures.

Materials:

  • 5-Amino-6-bromonicotinic acid (1.0 equiv)

  • Alkyl/Aryl Thiol (1.5 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Nucleophile Activation : In a dry reaction vial, suspend Cs₂CO₃ in anhydrous DMF. Add the thiol and stir at room temperature for 15 minutes. Causality: Cs₂CO₃ is a strong, non-nucleophilic base. The large cesium counterion increases the solubility and nakedness (reactivity) of the resulting thiolate anion in DMF.

  • Substrate Addition : Add 5-amino-6-bromonicotinic acid to the mixture.

  • Thermal Activation : Seal the vial and heat to 110 °C for 12–16 hours. Causality: The ortho-amino group donates electron density into the C6 position, raising the activation energy required to form the Meisenheimer complex. Elevated temperatures are mandatory to overcome this barrier.

  • Workup : Cool the mixture, dilute with water, and carefully adjust the pH to 3-4 with 1M HCl. Filter the resulting precipitate and wash with cold water and diethyl ether to yield the pure thioether derivative.

Sources

Comparative

Validating 5-Amino-6-bromonicotinic Acid Purity: A Comparative Guide to qNMR vs. HPLC

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the accurate purity validation of novel intermediates like1[1] becomes a critical bottleneck. Impurities at this stage can propagate...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the accurate purity validation of novel intermediates like1[1] becomes a critical bottleneck. Impurities at this stage can propagate through synthetic pathways, drastically altering downstream reaction yields and the safety profile of the final Active Pharmaceutical Ingredient (API).

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the default analytical tool. However, for novel intermediates where identical, highly characterized reference standards are unavailable, HPLC falls short. This guide objectively compares HPLC with Quantitative Nuclear Magnetic Resonance (qNMR)—an orthogonal, primary ratio method—and provides a self-validating experimental protocol for absolute purity determination.

The Mechanistic Divide: Separation vs. Absolute Quantification

To understand the analytical divergence between these two methods, we must examine the physical causality behind their detection mechanisms.

HPLC (The Comparative Method): HPLC is a separation-based technique that relies heavily on UV-Vis detection. Purity is typically calculated using an area normalization method, which assumes that the analyte and all impurities possess identical molar extinction coefficients (UV response factors) at the chosen wavelength. The Causality of Error: If a structurally related impurity (e.g., a debrominated byproduct or an unreacted starting material) has a lower UV response factor than 5-Amino-6-bromonicotinic acid,2[2], falsely inflating the reported purity[3].

qNMR (The Primary Ratio Method): qNMR operates on a fundamental quantum mechanical principle: the integral of an NMR resonance signal is4[4] (typically 1H ) producing that signal. The Causality of Accuracy: By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, qNMR allows for absolute mass fraction determination. Because the 1H nucleus yields a universal response,5[5] or an identical reference standard of the analyte itself[6].

Workflow cluster_0 Orthogonal Validation Approach Sample 5-Amino-6-bromonicotinic acid (Analyte) HPLC HPLC (UV-Vis) Separation & Relative Area % Sample->HPLC qNMR qNMR (1H) Absolute Molar Quantification Sample->qNMR HPLC_Lim Susceptible to varying UV response factors HPLC->HPLC_Lim DataSync Cross-Referenced Purity (True Mass Fraction) HPLC->DataSync qNMR_Adv Universal 1H response via Internal Standard qNMR->qNMR_Adv qNMR->DataSync

Orthogonal purity validation workflow comparing HPLC and qNMR methodologies.

Experimental Data: A Head-to-Head Comparison

To illustrate the practical implications of these mechanistic differences, consider the following experimental dataset comparing three distinct synthesis batches of 5-Amino-6-bromonicotinic acid. Samples were analyzed via HPLC (UV detection at 254 nm) and 1H qNMR (using Maleic acid as the internal standard).

Synthesis BatchHPLC Purity (Area %)qNMR Purity (w/w %)Absolute Discrepancy (Δ)Primary Impurity Profile
Lot A 99.45%98.12%+1.33%Trace debrominated analogs
Lot B 98.80%98.65%+0.15%Structurally similar isomers
Lot C 97.50%94.20%+3.30%Residual aliphatic solvents & salts

Data Interpretation & Causality: In Lot B, where impurities are structurally identical isomers with similar UV chromophores, HPLC and qNMR align closely. However, in Lot C, HPLC drastically overestimates the purity. This is a classic false-positive scenario: non-chromophoric impurities (such as residual inorganic salts or aliphatic solvents) are7[7].

Step-by-Step Methodology: qNMR Purity Validation Protocol

To ensure a self-validating system that meets stringent 8[8], the following protocol must be strictly adhered to.

Internal Standard (IS) Selection

The IS must be highly pure (certified reference material), stable, non-hygroscopic, and exhibit a distinct NMR signal that does not overlap with the analyte. For 5-Amino-6-bromonicotinic acid, the aromatic protons resonate between 7.0–8.5 ppm. Therefore, Maleic acid (singlet at ~6.26 ppm) or 1,4-Bis-Trimethylsilanyl-benzene (BTMSB) (singlet at ~0.2 ppm) serve as9[9].

Gravimetric Sample Preparation

Causality Check: Gravimetric precision is the single largest source of systemic error in qNMR.

  • Accurately weigh ~10.0 mg of 5-Amino-6-bromonicotinic acid and ~5.0 mg of the chosen IS using a calibrated microbalance (d = 0.001 mg) into the same vial.

  • Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • Ensure no undissolved particulates remain. Solid material will not contribute to the NMR signal, skewing the final molar quantification.

NMR Acquisition Parameters

Causality Check: To achieve >99.3% magnetization recovery and prevent signal saturation, the relaxation delay ( D1​ ) must be meticulously optimized.

  • Determine the longitudinal relaxation time ( T1​ ) for the protons of interest using an inversion-recovery experiment.

  • Set the relaxation delay D1​≥5×T1​ (typically 30–60 seconds for small aromatics).

  • Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Acquire a minimum of 16–64 scans to ensure the SNR of the integrated peaks exceeds 150:1.

Data Processing and Calculation
  • Apply rigorous manual phase correction (zero and first order) and manual baseline correction. Avoid automatic baseline algorithms, as they frequently distort the integral area of broad base signals.

  • Integrate the isolated analyte peak ( Ix​ ) and the IS peak ( Istd​ ).

  • Calculate the absolute mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons contributing to the signal, M = molar mass, W = gravimetric weight, and P = purity of the standard).

qNMR_Protocol Prep 1. Sample Prep Co-weigh Analyte & IS Acq 2. Acquisition D1 ≥ 5×T1, 90° Pulse Prep->Acq Process 3. Processing Phase/Baseline Correction Acq->Process Calc 4. Calculation Integrate & Apply Formula Process->Calc

Step-by-step qNMR acquisition and processing protocol for absolute quantification.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from:[Link]

  • PMC (NIH). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from:[Link]

  • ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from:[Link]

  • Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from:[Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from:[Link]

  • ResearchGate. Purity comparison by NMR and HPLC (Quantification of drugs by proton NMR). Retrieved from:[Link]

Sources

Validation

A Comparative Guide to 5-Amino-6-bromonicotinic Acid and Other Halogenated Pyridinecarboxylic Acids for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Halogenated Pyridinecarboxylic Acids Halogenated pyridinecarboxylic acids are a cornerstone class of building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Pyridinecarboxylic Acids

Halogenated pyridinecarboxylic acids are a cornerstone class of building blocks in modern medicinal chemistry and materials science.[1] Their rigid heterocyclic scaffold, combined with the versatile reactivity of the halogen and carboxylic acid functional groups, provides a robust platform for constructing complex molecular architectures with diverse pharmacological activities.[2][3] The pyridine ring is the second most utilized nitrogen heterocycle in FDA-approved pharmaceuticals, a testament to its ability to engage in critical biological interactions.[2] The strategic placement of a halogen atom serves as a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-heteroatom bonds.[4][5]

This guide provides a detailed comparison of 5-Amino-6-bromonicotinic acid with other key halogenated pyridinecarboxylic acids. We will explore how the interplay between the type of halogen (Bromine vs. Chlorine), its position, and the presence of other substituents, such as the amino group, profoundly influences the molecule's physicochemical properties, reactivity, and ultimate application in the synthesis of novel chemical entities.

Part 1: Physicochemical Properties - A Comparative Analysis

The subtle structural differences among halogenated pyridinecarboxylic acids lead to significant variations in their physical and chemical properties. These properties, including molecular weight, melting point, and lipophilicity (LogP), are critical parameters that influence solubility, reaction kinetics, and even the "drug-likeness" of downstream compounds.[6]

5-Amino-6-bromonicotinic acid is distinguished by the presence of an electron-donating amino group adjacent to the bromine atom, which impacts its electronic and physical characteristics compared to its non-aminated or differently halogenated counterparts.

Property5-Amino-6-bromonicotinic acid5-Bromonicotinic acid6-Bromonicotinic acid6-Chloronicotinic acid
CAS Number 180340-69-620826-04-4[7]6311-35-9[8]5326-23-8
Molecular Formula C₆H₅BrN₂O₂[9]C₆H₄BrNO₂[10]C₆H₄BrNO₂[11]C₆H₄ClNO₂
Molecular Weight 217.02 g/mol [9]202.01 g/mol [10]202.01 g/mol [11]157.56 g/mol
Melting Point Not specified218-222 °C[7]200-203 °C[8]195-199 °C
XLogP3 0.7[9]1.1[10]2.7[11]1.8
Appearance Powder or crystalsOff-white, odorless powder[7]Not specifiedNot specified

Data for 6-Chloronicotinic acid is compiled from common supplier specifications. Data for other compounds is sourced from the cited references.

The lower XLogP3 value of 5-Amino-6-bromonicotinic acid compared to its non-aminated bromo-analogs suggests increased polarity, a direct consequence of the hydrophilic amino group. This can have significant implications for solubility in various solvent systems used in both reaction and purification processes.

Part 2: Comparative Reactivity - The Influence of Halogen and Substituents

The synthetic utility of these building blocks is primarily defined by their reactivity in cross-coupling reactions. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura reaction, is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[4][12] The efficiency of this step is inversely related to the C-X bond dissociation energy.

The Halogen Effect: Bromine vs. Chlorine

The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[4] Consequently, bromopyridines are generally more reactive than their corresponding chloropyridines.[1][4] This higher reactivity means that C-Br bonds can be activated under milder reaction conditions, often requiring lower temperatures and less activated catalyst systems compared to C-Cl bonds.[1] While advances in ligand technology have enabled the effective coupling of chloropyridines, the choice between a bromo- or chloro-substituted starting material often represents a trade-off between reactivity (favoring bromine) and cost/availability (often favoring chlorine).[4]

The Substituent Effect: The Role of the Amino Group

The electronic nature of the pyridine ring is heavily influenced by its substituents. The pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[13][14]

In 5-Amino-6-bromonicotinic acid , the situation is more complex:

  • Amino Group (-NH₂): As an electron-donating group (EDG), the amino group increases the electron density of the pyridine ring. This effect is most pronounced at the ortho and para positions. For the bromine at the 6-position, the ortho-amino group enhances the nucleophilicity of the adjacent carbon, which can influence the kinetics of the oxidative addition step in cross-coupling reactions.

  • Carboxylic Acid (-COOH): As an electron-withdrawing group (EWG), the carboxylic acid deactivates the ring, counteracting the effect of the amino group to some extent.

This electronic push-pull system makes 5-Amino-6-bromonicotinic acid a unique substrate. Its enhanced electron density at the C-Br bond, relative to a non-aminated analogue like 6-bromonicotinic acid, can facilitate a more rapid oxidative addition, potentially leading to higher yields or allowing for milder reaction conditions.

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction, a key transformation for these compounds.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X-L2 R-Pd(II)-X L₂ Oxidative_Addition->R-Pd(II)-X-L2 Transmetalation Transmetalation R-Pd(II)-X-L2->Transmetalation R-Pd(II)-R'-L2 R-Pd(II)-R' L₂ Transmetalation->R-Pd(II)-R'-L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product R-R' Reductive_Elimination->R-R' Ar-X Aryl Halide (e.g., 5-Amino-6-bromonicotinic acid) Ar-X->Oxidative_Addition R'-B(OH)2 Boronic Acid R'-B(OH)₂ R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Drug Discovery and Materials Science

The unique reactivity profiles of these acids translate directly into their applications. They serve as key intermediates in the synthesis of a wide range of high-value compounds.

  • 5-Bromonicotinic Acid: This is a widely used building block for introducing a pyridine-3-carboxylic acid moiety. It has been employed in the synthesis of kinase inhibitors, PARP inhibitors for cancer therapy, and agents targeting various enzymes.[3][15] The bromine at the 5-position is ideal for Suzuki or Sonogashira couplings to build biaryl or alkynyl-pyridine structures.[3]

  • Other Halogenated Pyridines: Chlorinated and fluorinated pyridines are also crucial. Fluorine substitution, for instance, is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[2] The selective functionalization of polyhalogenated pyridines allows for the creation of complex substitution patterns.[16][17]

  • 5-Amino-6-bromonicotinic Acid: The strategic placement of the amino, bromo, and carboxylic acid groups offers a trifecta of synthetic handles. This compound is particularly valuable for synthesizing fused heterocyclic systems, such as quinolones and related structures, which are prevalent in antibacterial agents.[18] The amino group can act as a nucleophile for ring-closing reactions after the bromine has been functionalized via cross-coupling, enabling a streamlined approach to complex scaffolds.

The following workflow illustrates a conceptual synthetic pathway leveraging the unique functionality of 5-Amino-6-bromonicotinic acid.

Synthetic_Workflow cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Intramolecular Cyclization Start 5-Amino-6-bromonicotinic acid Reagents1 Arylboronic Acid, Pd Catalyst, Base Start->Reagents1 Intermediate1 6-Aryl-5-aminonicotinic acid Reagents1->Intermediate1 Reagents2 Activating Agent, Heat Intermediate1->Reagents2 FinalProduct Fused Pyridone Scaffold Reagents2->FinalProduct

Caption: Conceptual workflow for synthesizing fused heterocycles.

Part 4: Experimental Protocol - Comparative Suzuki-Miyaura Coupling

To provide a practical comparison, this section details a representative protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative. The conditions outlined are a robust starting point and may be adapted for specific substrates.[19] Running this protocol with both 5-Amino-6-bromonicotinic acid (ester protected) and 6-Bromonicotinic acid (ester protected) under identical conditions would provide a direct, quantitative comparison of their relative reactivities.

Objective: To synthesize a 6-phenylnicotinic acid derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Bromonicotinic acid derivative (e.g., Methyl 6-bromonicotinate) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[20]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[20]

  • 1,4-Dioxane (5 mL, anhydrous)

  • Deionized Water (1 mL, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 6-bromopyridine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), the chosen base (2.0 mmol), and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) followed by the degassed deionized water (1 mL).

  • Reaction: Place the reaction vessel in a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting bromopyridine is a key indicator of reaction completion. Typical reaction times range from 4 to 24 hours.[21]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by NMR and MS to confirm its identity and purity, and determine the isolated yield.

Causality and Self-Validation:

  • Catalyst Choice: Pd(OAc)₂ is a common, robust palladium source, while Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst often used in these couplings.[20][21] The choice may depend on substrate sensitivity.

  • Base: The base is crucial for activating the boronic acid in the transmetalation step. K₂CO₃ and K₃PO₄ are effective and commonly used.[20][22]

  • Solvent System: The dioxane/water mixture is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.[19] Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Validation: By comparing the reaction time and isolated yield for the aminated vs. non-aminated substrate under identical conditions, a researcher can directly validate the impact of the amino group on reactivity. A higher yield in a shorter time for the aminated substrate would confirm its enhanced reactivity.

Conclusion

5-Amino-6-bromonicotinic acid presents a unique combination of functionalities that distinguish it from other halogenated pyridinecarboxylic acids. While sharing the core reactivity of the C-Br bond common to bromopyridines, the presence of the ortho-amino group enhances its electronic properties, potentially facilitating more efficient cross-coupling reactions. This, combined with the synthetic handles of the amino and carboxylic acid groups, makes it a highly valuable and versatile building block for constructing complex, nitrogen-containing heterocyclic systems relevant to pharmaceutical and materials science research. The choice between 5-Amino-6-bromonicotinic acid and other analogues like 5-bromonicotinic acid or a corresponding chloropyridine is a strategic decision based on the desired reactivity, downstream synthetic steps, and economic considerations.

References

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  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). Benchchem.
  • A Quantitative Assessment of the Comparitive Reactivity of Pyridine in Bromination and Chlorination Reactions in Aqueous Solution by Molecular. (2015). International Research Journal of Science & Engineering, 3(5).
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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020, May 29). Journal of the American Chemical Society.
  • Heterocyclic Amines. (2025, February 24). Chemistry LibreTexts.
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  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022, November 21). IntechOpen.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. (2020, May 6). ACS Publications.
  • Studies on pyridonecarboxylic acids. 1. Synthesis and antibacterial evaluation of 7-substituted-6-halo-4-oxo-4H-[4]thiazeto[3,2-a]quinoline-3. (n.d.). PubMed. Retrieved from

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  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025, August 22). PMC.
  • Buy 6-amino-5-bromonicotinic acid from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
  • OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com. (n.d.). [No Source Provided].
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Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of High-Purity 5-Amino-6-bromonicotinic Acid

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. The seemingly minute differences between batches or suppliers of a key building block can have p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. The seemingly minute differences between batches or suppliers of a key building block can have profound consequences on reaction yields, impurity profiles of downstream compounds, and ultimately, the integrity of biological data. This guide provides a comprehensive framework for the analytical benchmarking of commercial sources of high-purity 5-Amino-6-bromonicotinic acid, a crucial intermediate in the synthesis of various pharmacologically active molecules.

The objective of this guide is not to endorse a specific supplier, but rather to empower the end-user with the scientific rationale and practical methodologies required to make an informed selection based on empirical evidence. We will delve into the "why" behind the analytical techniques chosen and illustrate how to interpret the resulting data to assess not just the purity, but the overall quality and consistency of the material.

The Criticality of Purity for 5-Amino-6-bromonicotinic Acid

5-Amino-6-bromonicotinic acid is a substituted pyridine derivative. The presence of the amino, bromo, and carboxylic acid functionalities makes it a versatile scaffold for constructing complex molecular architectures. However, the isomeric nature of this and related compounds, such as 6-Amino-5-bromonicotinic acid, means that even small amounts of isomeric impurities can lead to the formation of unintended and difficult-to-separate side products in subsequent synthetic steps. Furthermore, residual starting materials or by-products from the synthesis of 5-Amino-6-bromonicotinic acid can introduce reactive moieties that may interfere with catalysis, or worse, be incorporated into the final compound, leading to potential toxicity or altered pharmacology.

Therefore, a robust analytical evaluation of incoming material is not merely a quality control checkpoint; it is a critical risk mitigation step in the research and development pipeline.

Experimental Design for Comparative Analysis

To conduct a thorough and unbiased comparison of different commercial sources of 5-Amino-6-bromonicotinic acid, a multi-pronged analytical approach is necessary. We will employ High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of organic impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

For the purpose of this guide, we will be evaluating hypothetical lots from three representative, fictional suppliers: SupraChem , QuantumSynth , and ApexMolecules .

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison prep Dissolve 1 mg/mL in Mobile Phase A hplc HPLC-UV (Purity & Impurity Profile) prep->hplc nmr ¹H NMR (Structural Confirmation & Impurities) prep->nmr lcms LC-MS (Impurity Identification) prep->lcms compare Compare Purity, Impurity Profile, & Structural Integrity hplc->compare nmr->compare lcms->compare

Caption: A streamlined workflow for the analytical evaluation of 5-Amino-6-bromonicotinic acid from different suppliers.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC with UV detection is the gold standard for determining the purity of small molecules. It separates the main component from its impurities, and the area under each peak is proportional to its concentration. This allows for a quantitative assessment of purity, often expressed as area percent.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of 5-Amino-6-bromonicotinic acid in Mobile Phase A.

¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Verification and Impurity Identification

Rationale: ¹H NMR provides detailed information about the chemical structure of the molecule. The chemical shift, integration, and coupling patterns of the protons act as a fingerprint for the compound. It can also reveal the presence of organic impurities, even those that are structurally similar to the main component.

Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the determination of the molecular weight of impurities, which is a critical step in their identification.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • HPLC Method: Use the same HPLC method as described above.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

  • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-500).

Comparative Analysis of Fictional Suppliers

The following table summarizes the hypothetical analytical data obtained for 5-Amino-6-bromonicotinic acid from our three fictional suppliers.

Parameter SupraChem (Lot# SC-123) QuantumSynth (Lot# QS-456) ApexMolecules (Lot# AM-789)
Purity (HPLC Area %) >99.5%98.8%97.2%
Appearance White to off-white solidLight yellow solidTan solid
¹H NMR Conforms to structureConforms to structureConforms to structure
Major Impurity (LC-MS) Not detected (>0.05%)0.7% Isomeric Impurity (m/z 217.9)1.5% Debrominated Impurity (m/z 138.1)
Other Impurities <0.05% total0.5% Unknown at RRT 1.21.3% other impurities

Interpretation of Results

SupraChem (Lot# SC-123)

The material from SupraChem exhibits the highest purity at >99.5% by HPLC. The ¹H NMR spectrum is clean and conforms to the expected structure of 5-Amino-6-bromonicotinic acid. No significant impurities were detected by LC-MS, indicating a well-controlled manufacturing process. The white to off-white appearance is also indicative of high purity.

QuantumSynth (Lot# QS-456)

QuantumSynth's material has a respectable purity of 98.8%. However, the presence of a 0.7% isomeric impurity is a point of concern. While the ¹H NMR of the bulk material conforms to the structure, this level of an isomer could complicate subsequent reactions. The light yellow color may be due to this or other minor impurities. Further investigation would be needed to identify the exact isomeric structure.

ApexMolecules (Lot# AM-789)

The lot from ApexMolecules shows the lowest purity at 97.2%, with a significant 1.5% of a debrominated impurity. This suggests a potential issue in the bromination step or degradation during purification or storage. The presence of this impurity could lead to the formation of a significant amount of the corresponding debrominated side product in a subsequent reaction. The tan color is consistent with the lower purity.

Structural Representation of Target and Potential Impurities

G cluster_0 5-Amino-6-bromonicotinic acid cluster_1 Potential Impurities a a b 5-Aminonicotinic acid (Debrominated) c 6-Amino-5-bromonicotinic acid (Isomeric)

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